molecular formula C22H37NO2 B12506889 N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Cat. No.: B12506889
M. Wt: 347.5 g/mol
InChI Key: LGEQQWMQCRIYKG-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, also known as anandamide, is a naturally occurring compound that belongs to the class of fatty acid amides. It is an endogenous cannabinoid neurotransmitter found in the brain and peripheral tissues of animals. Anandamide is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid. It plays a crucial role in various physiological processes, including pain, mood, appetite, and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under mild conditions. The reaction mixture is stirred at room temperature for a few hours, followed by purification using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves the use of microbial algal oil rich in arachidonic acid. The algal oil is reacted with ethanolamine in the presence of a catalyst, such as sodium methoxide, under controlled conditions. The reaction is carried out in a solvent mixture of hexane and ethanol. After the reaction, the product is purified through crystallization and extraction techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their interactions with other molecules.

    Biology: The compound is studied for its role in the endocannabinoid system and its effects on various physiological processes.

    Medicine: Research focuses on its potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory effects.

    Industry: It is used in the development of pharmaceuticals and as a bioactive compound in nutraceuticals.

Mechanism of Action

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, the compound activates signaling pathways that modulate pain, mood, appetite, and other functions. Additionally, it interacts with other receptors, such as GPR18 and GPR55, contributing to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

    N-arachidonoyl dopamine (NADA): Another endocannabinoid with similar structure and function.

    2-arachidonoylglycerol (2-AG): A major endocannabinoid involved in various physiological processes.

    Oleoylethanolamide (OEA): A fatty acid amide with appetite-regulating properties.

Uniqueness

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide is unique due to its specific binding affinity to cannabinoid receptors and its role in modulating a wide range of physiological processes. Its ability to interact with multiple receptors and signaling pathways distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)

InChI Key

LGEQQWMQCRIYKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

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